![molecular formula C19H18N2O5S B2834913 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 898411-10-4](/img/structure/B2834913.png)

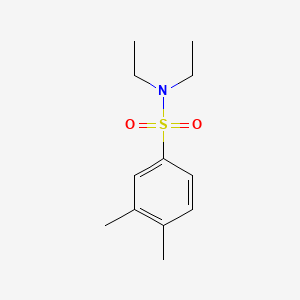

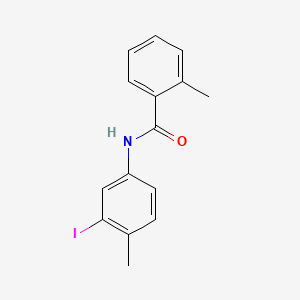

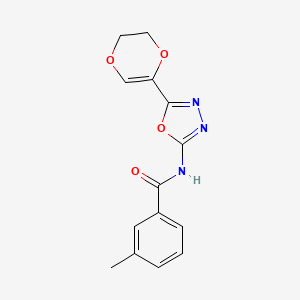

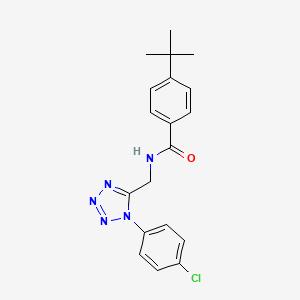

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

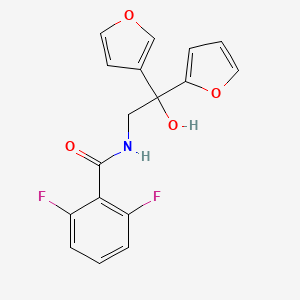

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H18N2O5S and its molecular weight is 386.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hybrid Compound Development

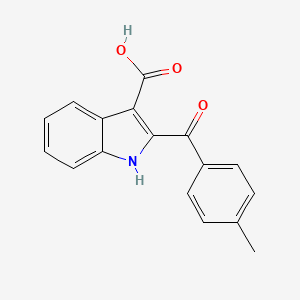

Sulfonamides, including N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, represent a versatile class of compounds with a broad spectrum of pharmacological activities. The development of sulfonamide hybrids has been a significant area of research, focusing on enhancing their therapeutic potential. These hybrids incorporate various organic compounds, such as coumarin, indole, and quinoline, leading to a considerable range of biological activities. Recent advances have explored the synthesis and biological evaluation of these hybrids, revealing their potential in addressing multiple therapeutic targets (Ghomashi, Aghaei, & Massah, 2022).

Antimalarial and COVID-19 Research

In the realm of infectious diseases, research has extended to evaluating the antimalarial and potential COVID-19 therapeutic properties of sulfonamides. A study focusing on antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking, indicating that certain sulfonamide derivatives could serve as viable candidates for COVID-19 drug discovery. This highlights the adaptability of sulfonamide chemistry in responding to emerging health threats and the ongoing need for novel therapeutic agents (Fahim & Ismael, 2021).

Antioxidant and Antiproliferative Activities

The exploration of sulfonamides for their antioxidant and antiproliferative effects has led to the synthesis of novel pyrrolo[1,2-a]quinoline derivatives. These compounds have shown promising results in scavenging free radicals and inhibiting the growth of cancer cells, demonstrating the potential of sulfonamides in the development of new anticancer therapies. Such findings underscore the multifaceted nature of sulfonamide compounds in medical research, offering avenues for the discovery of new treatments for oxidative stress-related diseases and cancer (Nanjappa et al., 2015).

Antifungal Applications

The synthesis of sulfonamides containing pyrrole and pyrrolo[2,3-d]pyrimidine derivatives has been directed towards enhancing antifungal activity. These compounds, through meticulous chemical modification, have shown remarkable efficacy against various fungal pathogens, highlighting the potential of sulfonamide derivatives in the development of new antifungal agents. This research not only expands the therapeutic scope of sulfonamides but also addresses the critical need for novel antifungal drugs amid rising resistance to existing treatments (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).

Propiedades

IUPAC Name |

N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c22-18-10-13-9-14(8-12-2-1-5-21(18)19(12)13)20-27(23,24)15-3-4-16-17(11-15)26-7-6-25-16/h3-4,8-9,11,20H,1-2,5-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIABWOAYRTEBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5)CC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

carbamoyl}ethyl)but-2-ynamide](/img/structure/B2834831.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N,N-diethylethanamine](/img/structure/B2834832.png)

![ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2834837.png)

![5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2834840.png)

![{2-[(4-chlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2834852.png)